molecular formula C14H25N5O7S B14199009 L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine CAS No. 847831-91-8

L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine

Cat. No.: B14199009
CAS No.: 847831-91-8
M. Wt: 407.45 g/mol
InChI Key: OHZRMAMYPISCDI-JBDRJPRFSA-N
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Description

L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine is a peptide composed of five amino acids: alanine, cysteine, serine, alanine, and glycine. This compound has a molecular formula of C14H25N5O7S and a molecular weight of 407.443 Da

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve solution-phase synthesis for certain steps to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. The serine and glycine residues contribute to the peptide’s flexibility and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine is unique due to its specific sequence, which includes both cysteine and serine residues. This combination allows for unique structural and functional properties, such as the ability to form disulfide bonds and participate in hydrogen bonding .

Properties

CAS No.

847831-91-8

Molecular Formula

C14H25N5O7S

Molecular Weight

407.45 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C14H25N5O7S/c1-6(15)11(23)19-9(5-27)14(26)18-8(4-20)13(25)17-7(2)12(24)16-3-10(21)22/h6-9,20,27H,3-5,15H2,1-2H3,(H,16,24)(H,17,25)(H,18,26)(H,19,23)(H,21,22)/t6-,7-,8-,9-/m0/s1

InChI Key

OHZRMAMYPISCDI-JBDRJPRFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)O)N

Origin of Product

United States

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